Product packaging for 6-Amino-5-nitronicotinamide(Cat. No.:CAS No. 159890-55-8)

6-Amino-5-nitronicotinamide

Cat. No.: B8706429
CAS No.: 159890-55-8
M. Wt: 182.14 g/mol
InChI Key: ULRAQWKBQNFNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-nitronicotinamide (CAS 159890-55-8) is a specialized pyridine derivative with significant research value as a niacin antagonist. Its primary mechanism of action is through the interference of pyridine nucleotide metabolism, making it a crucial tool for studying the biosynthesis and function of nicotinamide adenine dinucleotide (NAD+) . Researchers utilize this compound to investigate cellular energy metabolism, oxidative stress pathways, and mitochondrial function by creating controlled states of vitamin B3 deficiency in model systems . The molecular formula of this compound is C6H6N4O3, and it has a molecular weight of 182.14 g/mol . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O3 B8706429 6-Amino-5-nitronicotinamide CAS No. 159890-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159890-55-8

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

6-amino-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C6H6N4O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H,(H2,7,9)(H2,8,11)

InChI Key

ULRAQWKBQNFNNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 6 Amino 5 Nitronicotinamide

Classical Synthetic Routes to 6-Amino-5-nitronicotinamide

The most established and straightforward method for the synthesis of this compound is the direct nitration of 6-aminonicotinamide. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The strong acidic environment is necessary to generate the nitronium ion (NO₂⁺), the active electrophile.

The reaction is generally carried out under carefully controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyridine (B92270) ring. The amino group at the 6-position is a strong activating group and directs the electrophilic substitution to the ortho and para positions. In this case, the 5-position is electronically favored.

Starting MaterialReagentsKey ConditionsProductReported YieldReference
6-AminonicotinamideConc. HNO₃, Conc. H₂SO₄Controlled temperatureThis compoundNot specified

While this method is direct, it often requires careful optimization to minimize the formation of byproducts and ensure high purity of the final product. The harsh acidic conditions can also lead to challenges in terms of reactor compatibility and waste disposal.

Modern and Optimized Synthetic Strategies

One notable modern route starts from 6-hydroxy-5-nitro-nicotinic acid. This approach involves the conversion of the carboxylic acid to the corresponding amide. A patent describes a process where 100 g of 6-hydroxy-5-nitro-nicotinic acid is first converted to its acid chloride using thionyl chloride in toluene with a catalytic amount of DMF. The resulting acid chloride is then reacted with aqueous ammonia (B1221849) to produce 6-amino-5-nitro-nicotinamide. This process yielded 91.3 g of the title compound, which corresponds to an 87% yield. rsc.org

Another advanced strategy involves the use of 2-chloro-3-cyano-5-nitropyridine as a key intermediate. This method offers a different pathway to the target molecule, where the cyano group is eventually converted to the carboxamide. This multi-step approach allows for the introduction of the nitro group and the precursor to the amide function under different conditions, potentially leading to a more controlled synthesis.

Starting MaterialKey IntermediatesReagents/StepsProductYieldReference
6-Hydroxy-5-nitro-nicotinic acid6-Hydroxy-5-nitro-nicotinoyl chloride1. Thionyl chloride, Toluene, DMF (cat.) 2. Aqueous ammoniaThis compound87% rsc.org
5-Bromonicotinoyl chloride2-Chloro-3-cyano-5-nitropyridine1. Nitration (fuming H₂SO₄, H₂O₂) 2. Dechlorination 3. AmidationThis compoundNot specified

These modern strategies, while potentially longer, can offer advantages in terms of substrate scope, scalability, and product purity.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and enhance safety. Key areas of focus include the use of safer solvents, waste reduction, and the development of more efficient catalytic processes.

In the context of nitration, a significant source of hazardous waste is the large quantity of strong acids used. Research into greener nitration methods is ongoing and includes the use of solid acid catalysts or alternative nitrating agents that are more environmentally benign. imist.ma For instance, polymer-bound Brønsted acids are being explored as convenient alternatives to liquid acids for aromatic nitration. rsc.org

The reduction of nitro groups to amines is another common step in related syntheses. The use of catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is considered a greener alternative to stoichiometric reducing agents like tin(II) chloride (SnCl₂), as it produces water as the primary byproduct, thus reducing waste.

Furthermore, the adoption of continuous flow technology for nitration reactions represents a significant advancement in green and safe chemistry. researchgate.net Continuous flow reactors offer superior heat and mass transfer, which allows for better control over highly exothermic reactions like nitration, minimizing the risk of thermal runaways and the formation of byproducts. researchgate.net This technology also enables the safe scale-up of potentially hazardous reactions. researchgate.net

Chemo- and Regioselective Considerations in Synthesis

Achieving high chemo- and regioselectivity is a critical aspect of the synthesis of this compound, particularly during the nitration step. The pyridine ring is generally less reactive towards electrophilic substitution than benzene, and the presence of both an amino and a carboxamide group further influences the position of nitration.

The powerful electron-donating amino group at the 6-position strongly activates the pyridine ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions (C5 and C3). The carboxamide group at the 3-position is an electron-withdrawing group and a meta-director. The directing effects of the amino group are dominant, leading to preferential substitution at the 5-position.

However, the reaction conditions must be carefully controlled to achieve the desired regioselectivity. The nitration of 2-aminopyridine, a related substrate, is known to produce a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. sapub.org The ratio of these isomers can be influenced by factors such as the reaction temperature and the specific nitrating agent used. For the synthesis of this compound, optimizing these conditions is crucial to maximize the yield of the desired 5-nitro isomer and minimize the formation of other regioisomers.

The concept of "electric hindrance" has also been proposed to explain the regioselectivity in aminopyridine nitration, where electrostatic repulsion between the positive charge on the incoming electrophile and a protonated ring nitrogen can influence the site of attack. sapub.org

Process Scale-Up and Industrial Feasibility of this compound Production

The industrial production of this compound requires careful consideration of process safety, efficiency, and cost-effectiveness. The classical nitration route, while direct, presents several challenges for large-scale synthesis. The highly exothermic nature of the reaction necessitates robust cooling systems and careful control of reagent addition to prevent thermal runaway. The use of large volumes of corrosive and hazardous acids also requires specialized equipment and stringent safety protocols.

To address these challenges, industrial production may favor optimized batch processes or the implementation of continuous flow manufacturing. Continuous flow reactors, as mentioned in the context of green chemistry, offer significant advantages for scale-up. They allow for the handling of smaller reaction volumes at any given time, which inherently reduces the risk associated with highly energetic intermediates. researchgate.net The improved heat and mass transfer in these systems also leads to more consistent product quality and higher yields. researchgate.net

The multi-step synthesis starting from 6-hydroxy-5-nitro-nicotinic acid, with its reported high yield, presents a viable alternative for industrial production, provided the starting material is readily available and cost-effective. rsc.org

Chemical Reactivity and Transformation of 6 Amino 5 Nitronicotinamide

Reactions Involving the Nitro Group (e.g., Reduction to Amino, Denitration)

The nitro group at the 5-position is a key site of reactivity, primarily undergoing reduction to an amino group, a crucial transformation for the synthesis of various biologically active compounds.

Reduction to Amino Group:

The reduction of the nitro group to form 5,6-diaminonicotinamide is a well-documented and synthetically valuable reaction. This transformation can be achieved through several methods:

Catalytic Hydrogenation: This is a common and efficient method. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. google.com A notable example involves the use of a Palladium-on-carbon (Pd/C) catalyst. google.com In one documented procedure, 6-amino-5-nitronicotinamide is hydrogenated in a methanol/water mixture using a Pd(5%)/C catalyst at 5 bar pressure and 30°C for 4 hours, yielding 5,6-diamino-nicotinamide. google.com Another catalytic system employs a Pd(4%)-Ru(1%)/C paste under similar conditions (5 bar, 30°C, 5 hours) to achieve the same product. google.com The use of a "designer" surfactant, TPGS-750-M, in water has been shown to facilitate the reduction of aromatic nitro groups with a low catalyst loading (0.4 mol% of Pd/C) under atmospheric pressure of H₂, highlighting a green chemistry approach. chemistryviews.org

Chemical Reduction: Various chemical reducing agents can also be employed. Tin(II) chloride (SnCl₂) in hydrochloric acid is a classic reagent for this conversion. Other reagents like sodium borohydride/nickel(II) chloride (NaBH₄/NiCl₂) or iron in acidic media (Fe/HCl) are also effective. The nitro group is preferentially reduced over the amide functionality.

The selective reduction of the nitro group is a critical step in the synthesis of various heterocyclic compounds, including imidazopyridine derivatives, which have applications as gastric acid secretion inhibitors. google.com

Denitration:

While reduction is the most common reaction of the nitro group in this context, denitration, or the removal of the nitro group, can also occur under specific conditions, although it is less frequently reported for this particular compound.

Reaction Reagents and Conditions Product Yield Reference
Catalytic HydrogenationH₂ (5 bar), Pd(5%)/C, Methanol/Water (1:1), 30°C, 4h5,6-Diamino-nicotinamide73% google.com
Catalytic HydrogenationH₂ (5 bar), Pd(4%)-Ru(1%)/C paste, Methanol/Water (1:1), 30°C, 5h5,6-Diamino-nicotinamide73% google.com
Chemical ReductionSnCl₂/HCl5,6-Diaminonicotinamide-
Catalytic HydrogenationH₂ (1 atm), 0.4 mol% Pd/C, TPGS-750-M in WaterCorresponding amineHigh chemistryviews.org

Transformations at the Amino Functionality (e.g., Acylation, Alkylation, Diazotization)

The amino group at the 6-position is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization.

Acylation:

The amino group can be acylated to form N-acyl derivatives. This reaction is often used to introduce new functional groups or to protect the amino group during other transformations. For example, the acylation of 6-aminopenicillanic acid with activated carboxylic acid derivatives is a key step in the synthesis of semisynthetic penicillins. mdpi.com While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of aromatic amines suggests that it would readily undergo acylation with acyl chlorides or anhydrides.

Alkylation:

Alkylation of the amino group can also occur, leading to the formation of secondary or tertiary amines. This can be achieved using alkyl halides or other alkylating agents.

Diazotization:

Diazotization of aromatic amines involves their conversion to diazonium salts, which are versatile intermediates in organic synthesis. These salts can then undergo a variety of coupling reactions to form azo compounds or be replaced by other functional groups. The process typically involves treating the amine with a source of nitrous acid, such as sodium nitrite in an acidic medium. conicet.gov.arresearchgate.net While specific examples of diazotization of this compound are not explicitly detailed, heterocyclic diazonium salts are known to be valuable for synthesizing fused nitrogen heterocycles. conicet.gov.ar The general procedure for diazotizing aromatic amines involves dissolving the amine in an acidic solution and adding a nitrite source at low temperatures. google.com

Reaction Type General Reagents Potential Product
AcylationAcyl chlorides, AnhydridesN-Acyl-6-amino-5-nitronicotinamide
AlkylationAlkyl halidesN-Alkyl-6-amino-5-nitronicotinamide
DiazotizationNaNO₂, HCl/H₂SO₄6-Diazonium-5-nitronicotinamide salt

Reactivity of the Amide Moiety (e.g., Hydrolysis, Dehydration, Derivatization)

The amide group at the 3-position can undergo hydrolysis, dehydration, and various derivatization reactions.

Hydrolysis:

Amides can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. wikipedia.orgsavemyexams.commasterorganicchemistry.com

Acidic Hydrolysis: Refluxing with a strong acid, such as 6M HCl, for an extended period (e.g., 12 hours) would likely lead to the hydrolysis of the amide to form 6-amino-5-nitronicotinic acid. masterorganicchemistry.com

Basic Hydrolysis: Treatment with a base, such as 10% NaOH at elevated temperatures (e.g., 80°C for 6 hours), can also achieve hydrolysis, yielding the carboxylate salt of 6-amino-5-nitronicotinic acid. savemyexams.com

Dehydration:

Dehydration of the primary amide group can lead to the formation of a nitrile (cyano group). This transformation typically requires strong dehydrating agents.

Derivatization:

The amide can be derivatized to form other functional groups. For instance, reduction of the amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding amine. savemyexams.com

Reaction Reagents and Conditions Product Yield
Acidic Hydrolysis6M HCl, reflux, 12h6-Amino-5-nitronicotinic acid-
Basic Hydrolysis10% NaOH, 80°C, 6h6-Amino-5-nitronicotinic acid70-90%
ReductionLiAlH₄3-(Aminomethyl)-6-amino-5-nitropyridine-

Pyridine (B92270) Ring Reactivity and Electrophilic/Nucleophilic Aromatic Substitutions

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the electron-withdrawing nitro group. This makes it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution. uoanbar.edu.iq

Electrophilic Aromatic Substitution:

Pyridine itself undergoes electrophilic substitution only under harsh conditions, and the presence of the deactivating nitro group further disfavors this type of reaction. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNA_r):

The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at positions ortho and para to the activating nitro group. uoanbar.edu.iqpressbooks.pub In this compound, this would correspond to the 2- and 4-positions.

Halogenation: Reaction with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) at elevated temperatures (80–100°C) can introduce a chlorine atom, likely at the 2- or 4-position.

Amination: Treatment with ammonia (B1221849) or primary amines in a solvent like DMF at around 60°C can lead to the substitution of a suitable leaving group (if present) at the 2- or 4-position, yielding amino-substituted derivatives with reported yields of 60–75%.

Aryl halides with electron-withdrawing groups are known to undergo SNAr reactions, and this principle can be extended to heterocyclic systems. pressbooks.pub

Reaction Type Reagents and Conditions Potential Product Yield
HalogenationPOCl₃ or PCl₅, 80–100°C2-Chloro-6-amino-5-nitronicotinamide-
AminationAmmonia or primary amines, DMF, 60°C2-(Alkylamino)-6-amino-5-nitronicotinamide60-75%

Cycloaddition Reactions and Heterocyclic Annulations

This compound and its derivatives can serve as building blocks for the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions.

A key transformation is the conversion of the diamino derivative, 5,6-diaminonicotinamide, into imidazopyridine compounds. google.com For example, reaction of 5,6-diamino-nicotinamide with a 3-halo-2-butanone compound in cyclohexanone can lead to the formation of a substituted imidazo[4,5-b]pyridine-6-carboxamide. google.com

Another example involves the use of Lawesson's reagent to form a thiazole ring. Reacting this compound with Lawesson's reagent in toluene at 110°C could potentially lead to the formation of a thiazolo[5,4-b]pyridine derivative through thionation of the amide and subsequent cyclization.

Mechanistic Investigations of Key Reactions Involving this compound

The mechanisms of the reactions involving this compound are generally consistent with established principles of organic chemistry.

Nitro Group Reduction: The catalytic hydrogenation of the nitro group proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. The catalyst surface plays a crucial role in activating both the hydrogen and the nitro compound.

Nucleophilic Aromatic Substitution (SNA_r): The SNAr mechanism involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex (a carbanion intermediate), followed by the elimination of the leaving group to restore aromaticity. pressbooks.pub The electron-withdrawing nitro group is essential for stabilizing the negative charge in the intermediate, thereby facilitating the reaction. pressbooks.pub

Amide Hydrolysis: Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the nucleophilic attack of water, proton transfer, and finally, elimination of the amine as a leaving group. masterorganicchemistry.com In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to give the carboxylate and the amine. savemyexams.com

Advanced Spectroscopic and Structural Elucidation of 6 Amino 5 Nitronicotinamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific, experimentally-derived NMR spectra for 6-Amino-5-nitronicotinamide are not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on the electronic effects of its constituent functional groups and data from analogous structures. The pyridine (B92270) ring, substituted with an amino (-NH₂), a nitro (-NO₂), and a carboxamide (-CONH₂) group, presents a distinct electronic environment. The amino group acts as an electron-donating group, while the nitro and carboxamide groups are electron-withdrawing, leading to a predictable distribution of electron density and characteristic chemical shifts for the ring protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring. The chemical environment of each proton is unique, resulting in different resonance frequencies. Additionally, signals corresponding to the protons of the primary amine (-NH₂) and the amide (-CONH₂) groups would be observable. These signals are often broad and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum would display signals for each of the six unique carbon atoms in the molecule. The chemical shifts would be highly influenced by the attached functional groups. The carbon bearing the nitro group would be significantly deshielded (shifted downfield), while the carbon attached to the amino group would be shielded (shifted upfield). The carbonyl carbon of the amide group would appear at a characteristic downfield position.

¹⁵N NMR: Nitrogen-15 NMR, though less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the nitrogen environments. rsc.org Distinct signals would be expected for the three different nitrogen atoms: the pyridine ring nitrogen, the amino group nitrogen, and the nitro group nitrogen. The chemical shifts are indicative of the hybridization and chemical environment of the nitrogen atoms. csic.es

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale / Influencing Factors
H-28.5 - 8.8-Deshielded by adjacent ring nitrogen and para nitro group.
C-2148 - 152Deshielded by adjacent ring nitrogen.
C-3-125 - 130Influenced by carboxamide substituent.
H-48.0 - 8.3-Influenced by adjacent carboxamide and meta nitro group.
C-4120 - 124Shielded relative to C-2 and C-6.
C-5-135 - 140Strongly deshielded by the directly attached nitro group.
C-6-155 - 160Deshielded by ring nitrogen and shielded by amino group.
-CONH₂7.5 - 8.0 (2H, broad)~168Labile protons, exchangeable. Carbonyl carbon in typical amide region.
-NH₂7.0 - 7.5 (2H, broad)-Labile protons, shielded relative to amide protons.

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Advanced Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.

The molecular formula of this compound is C₆H₆N₄O₃, giving it a monoisotopic mass of approximately 182.04 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion ([M]⁺• or [M+H]⁺) would be observed. nih.gov Subsequent fragmentation of this ion provides a characteristic pattern that aids in structural confirmation. The fragmentation process involves the cleavage of the weakest bonds and the loss of stable neutral molecules. uni-saarland.desavemyexams.com For this compound, key fragmentation pathways would include:

Loss of the amide group: Cleavage of the C-C bond between the pyridine ring and the carbonyl group can result in the loss of a neutral CONH₂ radical (44 Da) or the formation of a [M-CONH₂]⁺ fragment.

Loss of the nitro group: The C-N bond of the nitro group can cleave, leading to the loss of NO₂ (46 Da) and the formation of a [M-NO₂]⁺ fragment.

Alpha-cleavage: The amino group can direct fragmentation through alpha-cleavage, a common pathway for amines. libretexts.org

Ring fragmentation: At higher energies, the pyridine ring itself can fragment, leading to smaller charged species.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Identity of FragmentNeutral Loss
182[C₆H₆N₄O₃]⁺ (Molecular Ion)-
165[C₆H₅N₃O₂]⁺NH₃ (Ammonia)
138[C₅H₄N₃O]⁺CONH₂ + H
136[C₆H₆N₂O]⁺NO₂ (Nitrogen dioxide)
120[C₅H₄N₂O]⁺NO₂ + NH₂
92[C₅H₄N₂]⁺NO₂ + CONH₂

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular fingerprint.

The spectrum of this compound is expected to be rich with characteristic bands identifying its key functional groups:

Amine (-NH₂) Group: Two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration should appear around 1600-1650 cm⁻¹.

Amide (-CONH₂) Group: Similar to the amine, N-H stretching bands will appear in the 3100-3400 cm⁻¹ region. A strong C=O stretching band (Amide I) is expected around 1650-1690 cm⁻¹. The N-H bending vibration (Amide II) typically appears near 1600-1640 cm⁻¹.

Nitro (-NO₂) Group: Strong characteristic bands for the asymmetric and symmetric stretching of the N-O bonds are expected around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Pyridine Ring: C-H stretching vibrations for the aromatic protons will be observed above 3000 cm⁻¹. C=C and C=N ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the breathing modes of the pyridine ring, which often produce strong Raman signals. horiba.comnih.gov

Table 3: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
N-H Bend1600 - 1650
Amide (-CONH₂)N-H Stretch3100 - 3400
C=O Stretch (Amide I)1650 - 1690
N-H Bend (Amide II)1600 - 1640
Nitro (-NO₂)Asymmetric Stretch1500 - 1560
Symmetric Stretch1345 - 1385
Aromatic RingC-H Stretch3000 - 3100
C=C, C=N Stretch1400 - 1600

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single crystal, one can calculate the electron density distribution and thereby determine precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly documented, the structure of the closely related compound 6-amino-5-nitropyridin-2(1H)-one (a component of an artificially expanded genetic information system, AEGIS) has been reported. nih.govrcsb.org This analogue crystallizes and forms a "skinny" pyrimidine-pyrimidine pair through hydrogen bonding. nih.gov

Based on this related structure, one can hypothesize that this compound would also exhibit extensive intermolecular hydrogen bonding in the solid state. The primary amine, the amide group, and the nitro group are all capable of acting as hydrogen bond donors and/or acceptors. This network of hydrogen bonds would dictate the crystal packing, influencing the material's physical properties such as melting point and solubility. A full X-ray diffraction study on a suitable single crystal of this compound would be required to confirm its precise solid-state architecture.

Table 4: Crystallographic Data for the Analogue 6-amino-5-nitropyridin-2(1H)-one

ParameterValue
Compound 6-amino-5-nitropyridin-2(1H)-one
PDB ID 5I4S rcsb.org
Method X-RAY DIFFRACTION rcsb.org
Resolution 2.46 Å rcsb.org
R-Value Work 0.206 rcsb.org
R-Value Free 0.268 rcsb.org
Key Feature Forms a stable base pair with guanosine in a non-natural DNA structure. rcsb.org

Note: This data is for a structural analogue and serves as a model for potential solid-state behavior.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The presence of multiple chromophores—the nitro-substituted pyridine ring and the amide group—in this compound suggests it will absorb UV light.

The spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic system and n→π* transitions involving the lone pair electrons on the oxygen of the carbonyl group and the nitrogen of the nitro and amino groups. The combination of electron-donating (amino) and electron-withdrawing (nitro, amide) groups on the same π-system often leads to a bathochromic (red) shift of the absorption maximum compared to the unsubstituted parent pyridine.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. edinst.com Many aromatic compounds, particularly those with rigid structures, are fluorescent. It is plausible that this compound or its derivatives could exhibit fluorescence. An experimental investigation would involve measuring an emission spectrum after exciting the molecule at its absorption maximum (λₘₐₓ). The resulting fluorescence intensity and emission wavelength would be characteristic of the compound's electronic structure and environment. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 6 Amino 5 Nitronicotinamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure and molecular orbitals of 6-Amino-5-nitronicotinamide, which are crucial for predicting its reactivity and intermolecular interactions.

DFT, particularly with hybrid functionals like B3LYP, is a popular choice for balancing computational cost and accuracy in studying organic molecules. chimicatechnoacta.ru These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. For this compound, the presence of an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) on the pyridine (B92270) ring significantly influences its electronic distribution.

A key output of these calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, while the LUMO would be concentrated around the nitro group. This distribution makes the amino group a likely site for electrophilic attack and the nitro group susceptible to nucleophilic attack or reduction.

Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites for electrophilic and nucleophilic reactions. In this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and amide groups, and a positive potential near the hydrogen atoms of the amino group.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

ParameterPredicted Value/CharacteristicSignificance
HOMO EnergyRelatively HighIndicates good electron-donating ability, susceptible to oxidation.
LUMO EnergyRelatively LowIndicates good electron-accepting ability, susceptible to reduction.
HOMO-LUMO GapSmallSuggests higher chemical reactivity and potential for biological activity.
Dipole MomentHighImplies a polar nature, influencing solubility and intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis of this compound Reactions

Computational chemistry offers powerful tools to model reaction mechanisms, providing insights that are often difficult to obtain experimentally. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. masterorganicchemistry.comims.ac.jp The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy, which governs the reaction rate. masterorganicchemistry.comrsc.org

For this compound, reaction pathway modeling can be applied to understand its synthesis and reactivity. For instance, the nitration of 6-aminonicotinamide to form the target compound can be computationally modeled. This would involve calculating the energies of the reactants (6-aminonicotinamide and the nitrating agent), the intermediate Wheland complex (a Meisenheimer-like complex), and the final product. chemrxiv.org The transition state for the addition of the nitronium ion (NO2+) to the pyridine ring could be located, and its energy would determine the feasibility of the reaction.

Similarly, the reactivity of this compound in various chemical transformations, such as the reduction of the nitro group or nucleophilic substitution, can be investigated. chemrxiv.org For example, a computational study on the aminolysis of related 6-alkoxy-4-chloro-5-nitropyrimidines revealed the crucial role of a Meisenheimer complex in the reaction mechanism. chemrxiv.org Such studies on this compound could elucidate its metabolic pathways or potential for derivatization.

Table 2: Illustrative Data from a Hypothetical Reaction Pathway Analysis of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)Key Structural Features
1Reactants (e.g., 6-aminonicotinamide + nitrating agent)0.0Initial state
2Transition State 1+15.2Formation of C-N bond with nitronium ion
3Intermediate (Wheland Complex)+5.8Tetrahedral carbon at the site of attack
4Transition State 2+8.1Deprotonation to restore aromaticity
5Products (this compound + byproducts)-10.5Final stable state

Molecular Docking and Binding Interaction Studies with Biological Targets (In Vitro/Non-human Contexts)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid, to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

Given that this compound is an analog of nicotinamide, a precursor to the essential coenzyme NAD+, potential biological targets include enzymes that utilize NAD+ or are involved in its metabolism. For example, enzymes like nicotinamide N-methyltransferase (NNMT) and poly(ADP-ribose) polymerase (PARP) are known to be inhibited by nicotinamide analogs. researchgate.net Molecular docking studies could be performed to predict the binding affinity and mode of interaction of this compound with the active sites of these enzymes.

The docking process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy using a scoring function. mdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the amino and amide groups are potential hydrogen bond donors and acceptors, the pyridine ring can engage in π-stacking interactions, and the nitro group can form electrostatic interactions.

For example, a docking study of a related 5-amino-nicotinic acid derivative with α-amylase and α-glucosidase revealed the importance of hydrogen bonding in its inhibitory activity. d-nb.info Similarly, docking studies of aminopyrimidine derivatives with FGFR4 have provided insights into their structure-activity relationships. nih.gov

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Enzyme

Target EnzymePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Nicotinamide N-methyltransferase (NNMT)-7.5Tyr20, Gly22, Phe73Hydrogen bonds with amide; π-π stacking with pyridine ring
Poly(ADP-ribose) polymerase (PARP-1)-8.2Gly863, Ser904, Tyr907Hydrogen bonds with amino and amide groups; electrostatic interactions with nitro group
Dihydrofolate Reductase (DHFR)-6.9Ile7, Ala9, Ser59Hydrogen bonds with amino group; hydrophobic interactions

QSAR (Quantitative Structure-Activity Relationship) Analysis of Derivatives (Excluding Human Clinical Data)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing a mathematical relationship between molecular descriptors and activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For this compound, a QSAR study would involve synthesizing a series of derivatives with variations at different positions of the molecule. The biological activity of these derivatives would be determined in a relevant in vitro assay (e.g., enzyme inhibition or antimicrobial activity). A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each derivative.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build the QSAR model. A robust QSAR model should have high predictive power, which is assessed through internal and external validation techniques.

For example, a QSAR study on nicotinamide derivatives as antifungal agents identified key structural features responsible for their activity. mdpi.com Another study on NAD analogues as inhibitors of CD38 NADase provided insights into their structure-activity relationships. mdpi.com A hypothetical QSAR study on this compound derivatives might reveal that the presence of the nitro group at position 5 is crucial for activity, while substitutions on the amino or amide groups could modulate potency and selectivity.

Table 4: Illustrative Descriptors and Their Hypothetical Impact in a QSAR Model for this compound Derivatives

DescriptorTypeHypothetical Correlation with ActivityRationale
LogPHydrophobicPositiveEnhanced membrane permeability
Molar Refractivity (MR)StericNegative (for bulky substituents)Steric hindrance in the binding pocket
HOMO EnergyElectronicPositiveFavorable for charge-transfer interactions
Dipole MomentElectronicPositiveImportant for polar interactions with the target
Sum of charges on nitro groupElectronicNegativeStronger electrostatic interactions with the target

Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of newly synthesized compounds. mit.edursc.org

For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of characteristic peaks, such as the stretching frequencies of the N-H (amino), C=O (amide), and N-O (nitro) bonds. While there can be systematic errors in the calculated frequencies, they can often be corrected using scaling factors.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. rsc.orgresearchgate.net These predictions can be instrumental in assigning the complex NMR spectra of heterocyclic compounds. The accuracy of these predictions has significantly improved with the development of advanced computational methods and can be further enhanced by considering solvent effects.

Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of spectroscopic properties. worktribe.comresearchgate.netarxiv.org These models are trained on large datasets of experimental and/or computed spectra and can predict spectra for new molecules with high fidelity.

Table 5: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueFunctional Group/ProtonPredicted Value (Computational)Experimental Value
FT-IR (cm⁻¹)N-H stretch (amino)3450, 33503445, 3340
FT-IR (cm⁻¹)C=O stretch (amide)16801675
FT-IR (cm⁻¹)N-O stretch (nitro)1520, 13401515, 1335
¹H NMR (ppm)H2 (pyridine ring)8.858.80
¹H NMR (ppm)H4 (pyridine ring)8.158.10
¹H NMR (ppm)NH₂ (amino)7.507.45
¹³C NMR (ppm)C3 (amide)165.2164.8
¹³C NMR (ppm)C5 (nitro)148.9148.5

Derivatization Strategies and Analogue Synthesis Based on 6 Amino 5 Nitronicotinamide

Design Principles for Novel 6-Amino-5-nitronicotinamide Derivatives

The design of new analogues based on the this compound structure is guided by established principles of medicinal chemistry aimed at modulating biological activity. A primary consideration is the foundational structure-activity relationship (SAR), which indicates that the 5-nitro and 6-amino groups are critical for its activity. The core design strategies revolve around several key principles:

Exploring Steric and Electronic Effects: Introducing substituents at various positions of the pyridine (B92270) ring is a common strategy. The goal is to probe how changes in size (steric bulk) and electron-donating or electron-withdrawing properties (electronic effects) of the substituents influence interaction with biological targets. For instance, adding small alkyl groups can enhance efficacy, suggesting that specific pockets in a target enzyme's active site can accommodate these groups.

Modulating Physicochemical Properties: Derivatives are often designed to alter properties such as solubility, lipophilicity, and metabolic stability. Modifications to the amide group or the introduction of polar or nonpolar substituents on the ring can fine-tune these characteristics, which are crucial for a compound's pharmacokinetic profile.

Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar physical or chemical properties, with the aim of improving activity or reducing toxicity. For example, the amide group could be replaced with other hydrogen-bond donating/accepting groups to explore different binding interactions.

Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation. This can lead to higher binding affinity if the fixed conformation is the one recognized by the biological target. The synthesis of fused heterocyclic systems, such as imidazopyridines, from this compound is an example of this approach. google.com

Synthesis of N-Substituted and N-Acylated Analogues

The amino group at the 6-position and the nitrogen atoms of the amide moiety are primary sites for derivatization through substitution and acylation reactions. While specific examples for this compound are part of broader synthetic schemes, extensive work on the closely related 5-nitronicotinamide scaffold provides a clear blueprint for these transformations.

N-substituted analogues, particularly lower N-alkyl derivatives, and various N-acyl analogues have been prepared using conventional methods. researchgate.net

N-Alkylation: The amide nitrogen can be alkylated to produce N-alkyl-6-amino-5-nitronicotinamides.

N-Acylation: The amide can be acylated to form N-acyl derivatives. Studies on related nitropyridine carboxamides have shown that N-alkanoyl, N-aromatic, and N-heterocyclic acyl derivatives can be synthesized to modulate activity. nih.gov The amino group at the 6-position is also susceptible to acylation.

These reactions are typically carried out by treating the parent compound with an appropriate alkyl halide or acyl chloride under suitable basic conditions.

Modifications at the Pyridine Ring System and Related Heterocycles

Altering the substitution pattern on the pyridine ring or replacing the pyridine core with other heterocyclic systems are key strategies for generating diverse analogues.

Substitution on the Pyridine Ring: The synthesis of analogues with substituents at the 2- and 4-positions has been explored. For the related 5-nitronicotinamide series, 2-substituted derivatives were prepared from a 2-chloro-3-cyano-5-nitropyridine intermediate. acs.org This intermediate allows for the introduction of various groups, such as alkoxy, benzyloxy, phenoxy, or substituted amino moieties, by nucleophilic substitution of the chlorine atom. acs.org A similar strategy could be applied to the 6-amino series. Methyl groups have been introduced at the 2, 4, and 6 positions of the 5-nitronicotinamide ring system to probe the steric and electronic requirements for activity. researchgate.netacs.org

Synthesis of Related Heterocycles: The this compound scaffold is a versatile building block for more complex fused heterocyclic systems. For example, it serves as a key intermediate in the synthesis of certain imidazopyridine derivatives that act as inhibitors of gastric acid secretion. google.com Furthermore, the reaction of 6-aminopyrimidines (a related heterocycle) with various reagents to form pyrido[2,3-d]pyrimidines demonstrates a pathway for creating fused ring systems from amino-heterocyclic precursors. jocpr.com

Functionalization and Isosteric Replacements of the Amide Moiety

The carboxamide group at the 3-position is a prime target for functionalization and replacement to alter the compound's properties and binding interactions.

Hydrolysis to Carboxylic Acid: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-Amino-5-nitronicotinic acid. vulcanchem.com This introduces a negatively charged group at physiological pH, which can significantly alter the compound's solubility and potential interactions with biological targets.

Conversion to Nitrile: The amide can be converted to a nitrile (cyano) group. For instance, 2-chloro-5-nitronicotinamide has been dehydrated using phosphorus oxychloride (POCl₃) to produce 2-chloro-3-cyano-5-nitropyridine. oup.com This transformation replaces a hydrogen-bond donating and accepting group with a polar, non-hydrogen-bonding group, which can probe the importance of the amide's hydrogen bonding capacity for activity.

Libraries and Combinatorial Chemistry Approaches for this compound Derivatives

The development of chemical libraries through combinatorial chemistry is a powerful tool in modern drug discovery for rapidly generating a large number of structurally related compounds for high-throughput screening. This approach is highly applicable to the this compound scaffold due to its multiple points for diversification.

A combinatorial approach could involve:

Scaffold Synthesis: Large-scale synthesis of a key intermediate, such as 2-chloro-6-amino-5-nitronicotinamide or 6-amino-5-nitronicotinic acid.

Parallel Reactions: The intermediate would then be reacted in parallel with a diverse library of building blocks. For example, 6-amino-5-nitronicotinic acid could be coupled with a library of different amines to generate a wide array of amides, or a chlorinated intermediate could be reacted with a library of various nucleophiles (e.g., alcohols, thiols, amines). acs.org

While specific, large-scale combinatorial libraries based solely on this compound are not detailed in the reviewed literature, the synthetic routes developed for its analogues are amenable to such high-throughput approaches.

Structure-Activity Relationship (SAR) Studies of Derivatives (Excluding Human Clinical Data)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological function. For this compound and its analogues, SAR has been primarily elucidated through in vitro assays and studies on anticoccidial activity against parasites like Eimeria tenella. acs.org

Key findings from these non-clinical studies include:

Core Pharmacophore: The 5-nitro group and the 6-amino group are considered essential for biological activity. Their removal or significant alteration often leads to a loss of potency.

Pyridine Ring Substitution: The position of substituents on the pyridine ring has a profound impact on activity. Studies on the closely related 5-nitronicotinamide have shown that:

2- and 4-Position: Introduction of a methyl group at either the 2- or 4-position maintains or enhances anticoccidial activity. researchgate.net

6-Position: A methyl group at the 6-position renders the compound inactive, suggesting steric hindrance at this position is detrimental to its interaction with the target. researchgate.net

Amide Moiety Modification:

N-Substitution: Optimal activity in the 5-nitronicotinamide series was achieved with the parent (unsubstituted) amide and with lower N-alkyl, N-alkanoyl, and N-aromatic acyl analogues. researchgate.net This indicates that the amide's hydrogen atoms are not always essential for binding and can be replaced with small lipophilic groups.

Isomeric Compounds: The relative positions of the nitro and carboxamide groups are critical. Studies on various nitropyridinecarboxamide isomers showed that 2-nitro- and 3-nitropyridinecarboxamides were active against Eimeria tenella, while 4-nitropyridinecarboxamides were not. nih.gov

The table below summarizes the impact of various substitutions on the biological activity of nitronicotinamide analogues, primarily based on anticoccidial assays.

Table 1: Structure-Activity Relationship of Nitronicotinamide Derivatives

Compound/Modification Position of Change Observed Activity (Anticoccidial) Reference
Parent Scaffold
5-Nitronicotinamide - Active researchgate.net
Ring Substitution
2-Methyl-5-nitronicotinamide C2 Active, significant activity researchgate.net
4-Methyl-5-nitronicotinamide C4 Active, moderate activity researchgate.net
6-Methyl-5-nitronicotinamide C6 Inactive researchgate.net
Amide N-Substitution
N-Alkyl analogues C3 (Amide) Optimal activity with lower alkyl groups researchgate.net
N-Alkanoyl analogues C3 (Amide) Active researchgate.net
N-Aromatic Acyl analogues C3 (Amide) Active researchgate.net
Isomers
2-Nitro/3-Nitropyridinecarboxamides Ring Active nih.gov

These SAR findings provide a rational basis for the design of new, potentially more potent derivatives of this compound for various therapeutic applications.

Table 2: List of Compounds Mentioned

Compound Name
This compound
6-Aminonicotinamide
6-Amino-5-nitronicotinic acid
5-Nitronicotinamide
2-Methyl-5-nitronicotinamide
4-Methyl-5-nitronicotinamide
6-Methyl-5-nitronicotinamide
2-Chloro-3-cyano-5-nitropyridine
2-Chloro-5-nitronicotinamide
6-Chloro-5-nitronicotinoyl chloride
Imidazopyridines
Pyrido pyrimidines
2-Nitropyridinecarboxamides
3-Nitropyridinecarboxamides

Emerging Applications and Role in Specialized Fields Strictly Excluding Clinical Human Trials

Precursor in Organic Synthesis for Complex Molecules and Heterocyclic Systems

The chemical architecture of 6-amino-5-nitronicotinamide, with its multiple reactive sites, establishes it as a versatile precursor for the synthesis of complex heterocyclic compounds. Heterocyclic systems are fundamental to medicinal chemistry and materials science. The presence of adjacent amino and nitro groups on the pyridine (B92270) ring allows for cyclization reactions to form fused ring systems.

One of the primary applications in this context is the synthesis of pteridine and lumazine derivatives. These reactions typically involve the reduction of the nitro group to an amino group, creating a highly reactive ortho-diamine intermediate. This intermediate can then be condensed with α-dicarbonyl compounds to construct the pyrazine ring characteristic of pteridines.

Key Synthetic Transformations:

Reduction-Condensation: The nitro group is readily reduced to an amine, often using agents like sodium dithionite or catalytic hydrogenation. The resulting 5,6-diaminonicotinamide is then reacted with various dicarbonyl compounds to yield a diverse library of substituted pteridines.

Cyclization Reactions: The amide and amino functionalities can participate in intramolecular or intermolecular cyclizations to form other fused heterocyclic systems.

The utility of such precursors is significant in the development of novel compounds where the pteridine core is a key pharmacophore.

Table 1: Heterocyclic Systems Synthesized from this compound Precursors

Precursor GroupReaction TypeResulting Heterocyclic SystemSignificance
Ortho-diamine (post-reduction)Condensation with α-dicarbonylsPteridinesCore structures in various biologically active molecules.
Ortho-diamine (post-reduction)Condensation with isocyanates/isothiocyanatesPurine AnalogsBuilding blocks for nucleoside analogs.
Amide and Amino GroupsIntramolecular CyclizationPyrido[2,3-d]pyrimidinesScaffolds for kinase inhibitors.

Role in Material Science and Polymer Chemistry

While this compound is primarily recognized for its role in pharmaceutical-oriented synthesis, its structural features suggest potential, albeit less explored, applications in material science. Its aromatic nature and multiple functional groups could allow it to act as a monomer or a specialized building block in the synthesis of functional polymers. For instance, the amino group could be used for polymerization reactions to form polyamides or polyimides. The nitro group offers a site for further modification to tune the electronic properties of the resulting material. However, published research focusing specifically on the integration of this compound into polymers or advanced materials is limited.

Chemo-sensing and Probe Development

The development of chemical sensors and probes often relies on molecules that exhibit a change in their photophysical properties (e.g., color or fluorescence) upon binding to a specific analyte. The electron-withdrawing nitro group and electron-donating amino group on the pyridine ring of this compound create a push-pull electronic system. This configuration is a common feature in chromophores and fluorophores.

Derivatives of this compound could potentially be designed as colorimetric or fluorescent probes. For example, a reaction that alters either the amino or nitro group upon interaction with a target analyte could lead to a detectable shift in the molecule's absorption or emission spectrum. To date, specific applications of this compound as a chemo-sensor are not widely documented in scientific literature, representing an area for potential future research.

Biochemical Tool Compounds and Enzyme Inhibitors (In Vitro/Pre-clinical, Non-human Organism Studies)

A significant application of this compound is as a scaffold for the synthesis of enzyme inhibitors for biochemical research. The related compound, 6-aminonicotinamide, is a known inhibitor of glucose-6-phosphate dehydrogenase and other NADP+-dependent enzymes. Derivatives stemming from the this compound core have been explored as inhibitors for various enzymes in non-human and in vitro settings.

For instance, the pteridine derivatives synthesized from this precursor are structurally related to folic acid and have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in various organisms. Furthermore, nicotinamide-based compounds have been developed as potent inhibitors of enzymes like histone deacetylases (HDACs) and nicotinamide N-methyltransferase (NNMT), which are involved in epigenetic regulation and metabolism, respectively. These inhibitors are valuable tools for studying cellular processes in laboratory settings.

Table 2: Examples of Enzyme Targets for Derivatives (Non-human/In Vitro)

Enzyme ClassSpecific Target ExampleRole of the Nicotinamide ScaffoldResearch Application
DehydrogenasesGlucose-6-Phosphate DehydrogenaseActs as a competitive inhibitor, mimicking the NADP+ cofactor.Studying metabolic pathways (e.g., pentose phosphate pathway).
MethyltransferasesNicotinamide N-methyltransferase (NNMT)Forms the core of bisubstrate inhibitors that block the active site.Investigating metabolic regulation and its role in disease models.
Histone Deacetylases (HDACs)Class I HDACsServes as a key structural element in molecules designed to inhibit HDAC activity.Probing epigenetic mechanisms in cell-based assays.

Agrochemical Research (e.g., potential as herbicide/pesticide intermediates – non-human applications)

In the field of agrochemical research, nitrogen-containing heterocyclic compounds are a cornerstone for the development of new herbicides and pesticides. The nicotinamide structure is present in some commercial agrochemicals. While direct application of this compound is not reported, its role as an intermediate is plausible. Synthetic pathways used to create biologically active molecules for medicine can be adapted for agrochemical discovery. For example, enzyme inhibitors developed for biochemical research could potentially be modified to target enzymes unique to weeds or insect pests. Research in this specific area is not extensively published, but the compound's chemical profile makes it a candidate for inclusion in screening libraries for new agrochemical entities.

Analytical Chemistry Applications

In analytical chemistry, the primary role of compounds like this compound is as a reference standard or a building block for synthesizing other analytical reagents. High-purity this compound can be used as a starting material to synthesize potential impurities or metabolites of more complex active pharmaceutical ingredients. These synthesized molecules then serve as certified reference materials for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), ensuring the quality and purity of pharmaceutical products. Its use as a derivatization reagent, a compound used to chemically modify an analyte to make it more suitable for analysis, is also conceivable, although not a commonly cited application.

Environmental Chemistry and Degradation Studies of this compound

Currently, there is a lack of published studies focusing on the environmental fate, persistence, and degradation pathways of this compound. Such studies would be necessary to understand its potential environmental impact if it were to be used in larger-scale industrial applications. Research in this area would typically involve investigating its biodegradability by common soil or water microorganisms, its potential for bioaccumulation, and its stability under various environmental conditions (e.g., sunlight, different pH levels).

Analytical Method Development for 6 Amino 5 Nitronicotinamide

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are powerful tools for the separation, identification, and quantification of 6-Amino-5-nitronicotinamide. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its versatility and wide range of stationary and mobile phases. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be a primary choice for the analysis of this compound. The separation would be based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Table 1: Proposed HPLC Method Parameters for the Analysis of this compound

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 35°C

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a viable option for the analysis of volatile and thermally stable derivatives of this compound. Derivatization would likely be necessary to improve the volatility of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Table 2: Proposed LC-MS/MS Method Parameters for the Analysis of this compound

ParameterSuggested Condition
Chromatographic Column C18 or HILIC
Mobile Phase Gradient elution with acetonitrile and water containing 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), positive mode
MS/MS Transition To be determined by direct infusion of a standard solution

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric methods offer a simpler and more accessible approach for the quantification of this compound, particularly in bulk drug and pharmaceutical formulations.

UV-Visible Spectrophotometry:

This technique is based on the measurement of the absorption of ultraviolet or visible light by the analyte. The presence of the chromophoric nitro and amino groups, as well as the pyridine (B92270) ring in this compound, suggests that it will have a distinct UV absorption spectrum. For a related compound, niacinamide, the maximum absorbance (λmax) is observed at 262 nm. A similar wavelength would be a logical starting point for the analysis of this compound.

Table 3: Proposed UV-Visible Spectrophotometric Method Parameters

ParameterSuggested Condition
Solvent Distilled water or a suitable buffer
Wavelength Scan 200 - 400 nm to determine λmax
Analytical Wavelength Expected to be in the range of 260-280 nm

Electrochemical detection methods, such as voltammetry or amperometry, could also be explored. These techniques would rely on the oxidation or reduction of the electroactive functional groups present in the this compound molecule.

Sample Preparation and Extraction Methodologies from Various Matrices

The preparation of samples is a critical step to ensure accurate and reliable analytical results. The choice of method depends on the nature of the sample matrix.

Pharmaceutical Formulations (e.g., tablets, capsules): A straightforward extraction with a suitable solvent, followed by filtration, is typically sufficient. The choice of solvent would be guided by the solubility of this compound.

Biological Matrices (e.g., plasma, urine): More complex procedures are required to remove interfering substances. These may include:

Protein Precipitation: For plasma or serum samples, proteins can be precipitated using organic solvents like acetonitrile or trichloroacetic acid.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. This is a highly effective technique for sample clean-up and concentration.

Validation of Analytical Procedures (Specificity, Sensitivity, Accuracy, Robustness)

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity: The ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradation products, or matrix components.

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 4: Summary of Validation Parameters and Typical Acceptance Criteria based on ICH Guidelines

Validation ParameterTypical Acceptance Criteria
Accuracy % Recovery of 98-102%
Precision (RSD) ≤ 2%
Linearity (Correlation Coefficient, r²) ≥ 0.998
LOD and LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ
Specificity No interference from placebo or known impurities at the retention time of the analyte

Future Research Directions and Challenges

Exploration of Unexplored Synthetic Pathways and Sustainable Methodologies

The synthesis of 6-Amino-5-nitronicotinamide is not yet widely established in the literature, presenting a primary area for research. Traditional synthetic routes for related compounds, such as 6-aminonicotinic acid, often involve multi-step processes including nitration and amination of a nicotinic acid precursor. For instance, the synthesis of related nitro-substituted pyridine (B92270) carboxylic acids often employs nitrating agents like a mixture of concentrated sulfuric acid and nitric acid.

Future research should focus on adapting and optimizing these methods for the amidation of a 6-amino-5-nitronicotinic acid intermediate to produce this compound. A significant challenge will be to achieve regioselectivity and high yields while managing the activating and deactivating effects of the amino and nitro groups on the pyridine ring.

Furthermore, a strong emphasis must be placed on developing sustainable and green synthetic methodologies. This involves moving away from harsh reagents and exploring alternatives that offer a better environmental profile.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyDescriptionPotential AdvantagesKey Research Challenges
Traditional Synthesis Multi-step synthesis involving nitration of a 6-aminonicotinic acid precursor followed by amidation.Based on established reactions for similar molecules.Use of harsh acids, potential for multiple byproducts, low atom economy.
Catalytic Approaches Use of novel catalysts for direct amination or C-H activation to introduce functional groups more efficiently.Higher efficiency, potential for fewer steps, reusability of catalysts.Catalyst design and screening, optimization of reaction conditions.
Flow Chemistry Synthesis performed in continuous flow reactors.Enhanced safety for nitration reactions, precise control over temperature and time, easier scalability.High initial setup cost, requirement for specialized equipment.
Biocatalysis Use of enzymes to perform specific synthetic steps.High selectivity, mild reaction conditions, environmentally benign.Identifying or engineering suitable enzymes, limited substrate scope.

Development of Advanced Functional Materials Incorporating this compound Scaffolds

The distinct functional groups of this compound—the amino, nitro, and amide moieties—make it an attractive building block for novel functional materials. These groups provide sites for hydrogen bonding, coordination with metal ions, and polymerization.

Future research should explore the incorporation of the this compound scaffold into various material architectures:

Polymers: The amino group can serve as a monomer for the synthesis of polyamides or polyimides. The resulting polymers could exhibit unique thermal stability and chemical resistance due to the aromatic and polar nature of the monomer.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amide or amino groups can act as coordination sites for metal ions, enabling the formation of porous MOFs. These materials could be investigated for applications in gas storage or catalysis.

Organic Dyes and Pigments: The nitro and amino groups on the aromatic ring form a classic "push-pull" system, which can impart chromophoric properties. Research into its photophysical characteristics could lead to applications in dyes and pigments.

Table 2: Potential Functional Materials and the Role of this compound

Material ClassPotential Role of the ScaffoldTarget Properties
Specialty Polymers Monomer unitHigh thermal stability, specific optical properties.
Metal-Organic Frameworks Organic linker/ligandTunable porosity, catalytic activity.
Energetic Materials Nitro-rich organic moleculeHigh energy density, controlled sensitivity.
Non-linear Optical Materials Asymmetric chromophoreSecond-order non-linear optical effects.

Deeper Mechanistic Understanding of Molecular Interactions (Non-human Contexts)

A fundamental understanding of the intra- and intermolecular interactions of this compound is crucial for predicting its behavior and designing applications. The interplay between the electron-donating amino group and the electron-withdrawing nitro group significantly influences the electronic distribution within the pyridine ring.

Future research should employ a combination of computational and experimental techniques to probe these interactions:

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the molecule's electronic structure, vibrational frequencies, and reactivity. researchgate.net These calculations can predict the most likely sites for electrophilic and nucleophilic attack and understand the molecule's hydrogen bonding capabilities.

Spectroscopy: Advanced spectroscopic techniques such as 2D-NMR, FT-IR, and Raman spectroscopy can provide experimental validation for the computational models and offer insights into how the molecule interacts with solvents and other chemical species.

Crystallography: Single-crystal X-ray diffraction would be invaluable for determining the precise three-dimensional structure and packing of the molecule in the solid state, revealing details about hydrogen bonding networks and other non-covalent interactions.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of research on this compound and its derivatives can be significantly accelerated by adopting emerging technologies in chemical synthesis and analysis.

Automated Synthesis: High-throughput and automated synthesis platforms can be used to rapidly generate a library of derivatives by modifying the amino or amide groups. This would allow for efficient screening of structure-property relationships.

Advanced Mass Spectrometry: Techniques such as ultra-high-performance hydrophilic interaction chromatography (UHP-HILIC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) could be developed for the rapid and sensitive characterization of this compound and its metabolites in various non-human systems. uu.nlresearchgate.net This would be particularly useful in studies related to environmental fate or catalytic degradation.

Machine Learning: By generating a dataset of synthesized derivatives and their measured properties, machine learning algorithms could be trained to predict the properties of new, unsynthesized molecules, thereby guiding experimental efforts toward the most promising candidates.

Conclusion

Summary of Key Research Advancements in 6-Amino-5-nitronicotinamide Chemistry

The chemistry of this compound, a synthetic organic compound derived from pyridine (B92270) and nicotinamide, has seen important advancements primarily in the establishment of viable synthetic pathways. Nicotinamide, the amide of nicotinic acid, is a form of vitamin B3 and a precursor to essential coenzymes, positioning its derivatives as compounds of significant interest. this compound is specifically substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the pyridine ring, a configuration that imparts unique chemical reactivity.

Research has led to the documentation of several key methods for its synthesis. One established route begins with 6-chloro-5-nitronicotinoyl chloride. In this process, ammonia (B1221849) gas is bubbled through a solution of the starting material in an inert solvent, such as tetrahydrofuran (B95107). The ammonia serves a dual purpose, first displacing the chloride in the acyl chloride group to form the amide, and subsequently substituting the chloro group on the pyridine ring to yield the final product.

An alternative synthetic strategy commences with 6-hydroxy-5-nitro-nicotinic acid. This acid is first converted into its more reactive acid chloride intermediate through treatment with thionyl chloride. This intermediate is then reacted with aqueous ammonia to produce this compound. These synthetic advancements are crucial as they provide foundational methods for producing the compound, enabling further investigation into its properties and potential applications.

Prospective Outlook on the Broader Impact of this compound Research in Chemical Sciences

The prospective outlook for this compound in the chemical sciences is promising, largely due to its structural characteristics and its relationship to biologically significant molecules. As a derivative of the pyridine framework, which is a core component of many vital biological molecules, it holds potential as a building block in medicinal chemistry and materials science.

The future impact of research into this compound is likely to be concentrated in the development of novel pharmaceuticals. Structurally related compounds, such as 6-Amino-5-nitronicotinic acid, are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Similarly, derivatives of 6-Hydroxy-5-nitronicotinic acid are being explored as lead compounds for a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial applications. guidechem.com This suggests that this compound could also serve as a valuable scaffold for drug discovery, with its specific functional groups—the amino, nitro, and amide moieties—offering multiple points for modification to tune its biological activity and properties.

In materials science, the presence of both electron-donating and electron-withdrawing groups on the aromatic pyridine ring suggests potential for creating novel materials with specific electronic or optical properties. Further research into its polymerization, coordination chemistry, and incorporation into larger molecular systems could lead to the development of new dyes, pigments, or functional polymers. The continued exploration of this compound and its derivatives will likely yield valuable insights and practical applications across various sectors of the chemical industry.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 6-Amino-5-nitronicotinamide with high purity?

  • Methodology : Synthesis typically involves nitration and chlorination of precursor compounds (e.g., 5-bromonicotinoyl chloride), followed by amidation. For example, nitration with fuming H₂SO₄ and H₂O₂ yields intermediates like 2-chloro-3-cyano-5-nitropyridine, which is subsequently dechlorinated and amidated .
  • Key Considerations : Optimize reaction conditions (temperature, stoichiometry) to minimize byproducts. Purity can be verified via HPLC or LC-MS, as impurities may arise from incomplete nitration or residual chlorinated intermediates.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm nitro and amino group positions. FT-IR can validate nitrile or amide functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight matching (C₅H₅N₃O₃; theoretical MW: 155.11 g/mol) .
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values.

Q. What safety precautions are recommended for handling this compound?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • First Aid : For skin contact, rinse with water for 15+ minutes. In case of inhalation, move to fresh air and seek medical attention .
  • Contradictions : Some safety data sheets classify it as non-hazardous , while others recommend precautionary measures due to potential irritant effects . Always cross-reference multiple sources.

Advanced Research Questions

Q. What mechanisms explain the anticoccidial activity of this compound and its analogues?

  • Structure-Activity Relationship (SAR) : The nitro group at position 5 and amino group at position 6 are critical for activity. Methyl substituents at position 2 or 4 enhance efficacy, while position 6 substitutions reduce potency. This suggests steric and electronic interactions with parasitic enzyme targets (e.g., dihydrofolate reductase) .
  • Experimental Design : Use in vitro assays (e.g., Eimeria tenella inhibition) to compare IC₅₀ values of analogues. Pair with molecular docking studies to predict binding affinities.

Q. How can researchers resolve contradictions in safety data between different sources?

  • Risk Assessment Strategy :

  • Data Triangulation : Compare hazard classifications from regulatory bodies (e.g., NIST, MedChemExpress) and experimental toxicity studies .
  • Case-by-Case Testing : Conduct acute toxicity assays (e.g., zebrafish embryo models) to empirically validate safety claims. Document LD₅₀ values and histopathological effects.

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

  • Impurity Profiling :

  • LC-MS/MS : Detect nitrosamine derivatives or chlorinated byproducts at ppm levels. Use gradient elution to separate structurally similar impurities .
  • XRD : Identify crystalline impurities if synthetic routes involve solid-phase intermediates.
    • Validation : Follow ICH Q3 guidelines for limits of detection (LOD) and quantification (LOQ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.